

Application Note: Preparation and Characterization of Etravirine Hydrobromide Solid Dispersions

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Compound of Interest

Compound Name: *Etravirine hydrobromide*

CAS No.: 1030633-38-5

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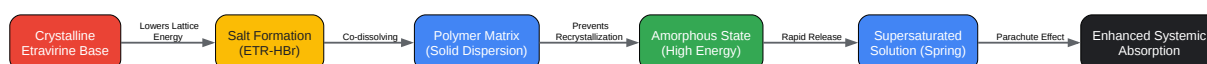
Introduction and Mechanistic Rationale

Etravirine (ETR) is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the management of HIV-1 infections. However, its clinical efficacy is severely bottlenecked by its Biopharmaceutics Classification System (BCS) Class IV status, characterized by high lipophilicity ($\log P \approx 5.2$), extremely low aqueous solubility (~ 0.017 mg/mL), and variable permeability[1].

To overcome these physicochemical limitations, pharmaceutical scientists employ a dual-pronged formulation strategy: Salt Formation combined with Amorphous Solid Dispersion (ASD).

Historically, the hydrobromide (HBr) salt of etravirine (ETR-HBr) was synthesized during early non-clinical development to lower the crystal lattice energy and improve baseline dissolution[2]. By embedding ETR-HBr into a hydrophilic polymer matrix (such as Copovidone or Kolliphor P407) via solvent evaporation or spray drying, the drug is forced into a high-energy amorphous state[3][4].

The Causality of the "Spring and Parachute" Effect: When the ETR-HBr solid dispersion enters the gastrointestinal tract, the hydrophilic polymer rapidly hydrates and dissolves, releasing the amorphous drug. This creates a highly supersaturated solution (the "Spring"). Simultaneously, the polymer molecules form hydrogen bonds with the free drug molecules in solution, sterically hindering nucleation and preventing the drug from precipitating back into its crystalline form (the "Parachute"). The inclusion of a surfactant like Sodium Lauryl Sulfate (SLS) further reduces interfacial tension, enhancing wettability and maintaining sink conditions[3].



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Mechanistic pathway of the spring and parachute effect in ETR-HBr amorphous solid dispersions.

Experimental Methodologies

The following protocols detail the preparation of ETR-HBr solid dispersions using two distinct, self-validating methodologies.

Protocol A: Spray Drying Technique (Scalable Industrial Approach)

Spray drying is the preferred method for generating solid dispersions due to its rapid solvent evaporation, which minimizes the time available for drug recrystallization, ensuring a purely amorphous yield[4].

Materials:

- Active Pharmaceutical Ingredient: **Etravirine Hydrobromide** (ETR-HBr)
- Polymeric Carrier: Copovidone (PVP/VA 64)
- Solvent System: Dichloromethane (DCM) and Methanol (MeOH) (1:1 v/v)

Scientific Rationale for Solvent Choice: ETR-HBr is highly lipophilic, while Copovidone is hydrophilic. A binary solvent system is mandatory. DCM ensures the complete solvation of ETR-HBr, while MeOH perfectly solubilizes the Copovidone.

Step-by-Step Procedure:

- Feed Solution Preparation: Weigh ETR-HBr and Copovidone in a 1:2 ratio.
- Solvation: Dissolve the polymer in MeOH under continuous magnetic stirring (400 rpm). Gradually add ETR-HBr dissolved in DCM to the polymer solution.
- Validation Checkpoint 1: Sonicate the mixture for 15 minutes. Visually inspect against a dark background. The solution must be 100% optically clear. Any turbidity indicates incomplete solvation, which will act as nucleation seeds and cause premature crystallization during drying.
- Spray Drying Parameters: Feed the clear solution into a laboratory-scale spray dryer (e.g., Büchi B-290) using the following optimized parameters:
 - Inlet Temperature: 60°C (Ensures rapid evaporation without degrading the polymer).
 - Outlet Temperature: 40°C ± 2°C.
 - Feed Rate: 5 mL/min.
 - Aspirator Rate: 100%.
- Secondary Drying: Collect the resultant powder from the cyclone separator. Place the powder in a vacuum oven at 40°C at -0.8 bar for 24 hours.
- Validation Checkpoint 2 (Self-Validation): Weigh the powder periodically. Secondary drying is complete only when the mass reaches a constant weight, confirming the absolute removal of residual DCM/MeOH (critical for both stability and toxicity standards).

Protocol B: Solvent Evaporation Technique (Lab-Scale Screening)

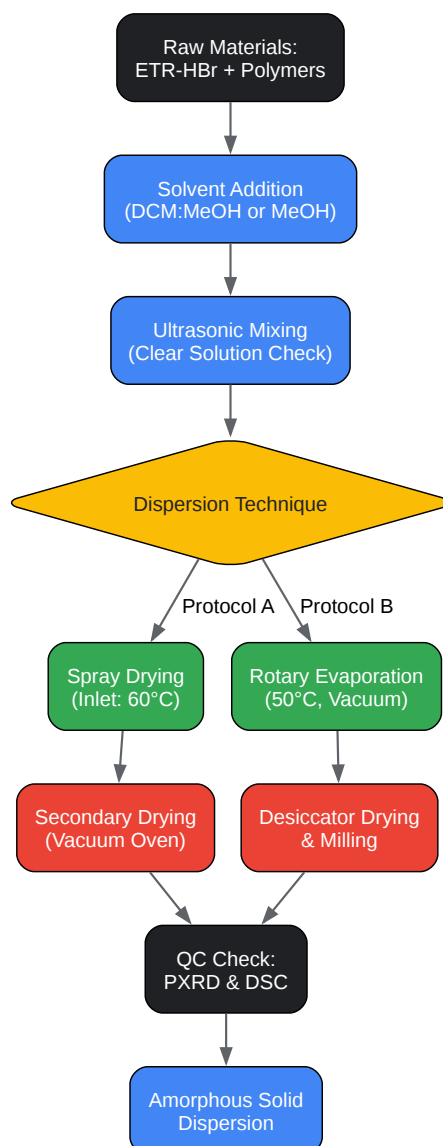
This method is ideal for rapid formulation screening and utilizes surfactants to further boost the micro-environmental solubility of the drug[3].

Materials:

- API: **Etravirine Hydrobromide** (ETR-HBr)
- Carrier: Kolliphor P407 (Poloxamer)
- Surfactant: Sodium Lauryl Sulfate (SLS)
- Solvent: Methanol

Step-by-Step Procedure:

- Matrix Blending: Accurately weigh ETR-HBr, Kolliphor P407, and SLS in a 1:2:1 ratio[3].
- Solvation: Transfer the physical mixture to a round-bottom flask and dissolve completely in 50 mL of Methanol.
- Evaporation: Attach the flask to a rotary evaporator. Set the water bath to 50°C and apply a vacuum (approx. 150 mbar) with a rotation speed of 100 rpm.
- Film Formation: Continue evaporation until a thin, dry film of the drug-polymer-surfactant matrix coats the interior of the flask.
- Recovery & Sizing: Scrape the film using a stainless-steel spatula. Transfer the flakes to a desiccator for 12 hours to remove trace moisture. Gently mill the dried flakes in a glass mortar and pass through an 80-mesh sieve to ensure uniform particle size (approx. 150 µm) [4].



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Workflow for preparing Etravirine-HBr solid dispersions via spray drying and solvent evaporation.

Analytical Characterization & Quality Control

To ensure the system is self-validating, the prepared solid dispersions must undergo rigorous physicochemical evaluation.

Solid-State Verification (PXR & DSC)

- Powder X-Ray Diffraction (PXRD): The transformation from a crystalline lattice to an amorphous state is the primary driver of solubility enhancement. Pure ETR-HBr will exhibit sharp, distinct diffraction peaks. A successful solid dispersion must display a broad, featureless "halo" without any sharp crystalline peaks[4].
- Differential Scanning Calorimetry (DSC): Pure ETR-HBr exhibits a sharp endothermic melting peak. In the solid dispersion, this melting peak must be entirely absent, replaced only by a single Glass Transition Temperature (), indicating a single-phase amorphous solid solution.

In-Vitro Dissolution Studies

Scientific Rationale: Standard aqueous buffers cannot discriminate dissolution profiles for BCS Class IV drugs due to rapid saturation. Therefore, a specialized two-phase or surfactant-enriched media is required to maintain sink conditions[3][4].

- Apparatus: USP Type II (Paddle).
- Media: 900 mL of 0.01 M HCl containing 1.0% SLS[3].
- Temperature & Agitation: $37 \pm 0.5^{\circ}\text{C}$ at 50 rpm.
- Sampling: Withdraw 5 mL aliquots at 5, 10, 15, 30, 45, 60, and 90 minutes. Replace with fresh pre-warmed media. Filter through a $0.45 \mu\text{m}$ syringe filter and analyze via UV-Vis spectrophotometry at 235 nm or 310 nm[3][4].

Quantitative Data Summary

The following table summarizes the expected comparative metrics of pure Etravirine base, **Etravirine Hydrobromide**, and the optimized Solid Dispersions, demonstrating the synergistic enhancement of the salt-SD combination.

Formulation Type	Composition Ratio	Aqueous Solubility (mg/mL)	% Drug Release (at 60 mins)	Solid-State Status
Pure ETR Base	N/A	~0.017	< 20%	Highly Crystalline
Pure ETR-HBr	N/A	~0.050	~ 35%	Crystalline
Physical Mixture	ETR-HBr : Copovidone (1:2)	~0.120	~ 50%	Crystalline
SD (Protocol A)	ETR-HBr : Copovidone (1:2)	~0.550	> 90%	Amorphous (Halo)
SD (Protocol B)	ETR-HBr : Kolliphor : SLS (1:2:1)	~0.620	> 95%	Amorphous (Halo)

Note: The incorporation of SLS in Protocol B (Solvent Evaporation) provides the highest micro-environmental solubility, yielding an approximate 36-fold increase over the pure ETR base[1] [3].

References

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